Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate
CAS No.: 1158137-06-4
Cat. No.: VC3426656
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158137-06-4 |
|---|---|
| Molecular Formula | C15H20O4 |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | methyl 4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butanoate |
| Standard InChI | InChI=1S/C15H20O4/c1-4-6-12-8-9-13(14(11-12)17-2)19-10-5-7-15(16)18-3/h4,6,8-9,11H,5,7,10H2,1-3H3/b6-4+ |
| Standard InChI Key | JPDDQZRQKQNLCW-GQCTYLIASA-N |
| Isomeric SMILES | C/C=C/C1=CC(=C(C=C1)OCCCC(=O)OC)OC |
| SMILES | CC=CC1=CC(=C(C=C1)OCCCC(=O)OC)OC |
| Canonical SMILES | CC=CC1=CC(=C(C=C1)OCCCC(=O)OC)OC |
Introduction
Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate is an organic compound with a molecular formula of C15H20O4 and a molecular weight of approximately 264.32 g/mol. It is characterized by its ester functional group, derived from butanoic acid and a substituted phenol, featuring a methoxy group and a prop-1-en-1-yl substituent on the aromatic ring. This compound is of interest in scientific research due to its unique chemical properties and potential biological activities.
Chemical Identifiers:
-
CAS Number: 1158137-06-4
-
InChI Code: 1S/C15H20O4/c1-4-6-12-8-9-13(14(11-12)17-2)19-10-5-7-15(16)18-3/h4,6,8-9,11H,5,7,10H2,1-3H3/b6-4+
-
InChI Key: JPDDQZRQKQNLCW-GQCTYLIASA-N
Synthesis and Preparation
Several synthetic routes have been developed for the preparation of methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate. These methods typically involve the reaction of a substituted phenol with butanoic acid derivatives in the presence of a catalyst to form the ester linkage.
Biological Activities and Research Findings
Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate exhibits potential biological activities, including:
-
Antioxidant Properties: The methoxy group on the aromatic ring is believed to contribute to its antioxidant activity.
-
Anti-inflammatory and Antimicrobial Activities: Compounds with similar structures have shown these properties, suggesting potential applications in pharmaceutical research.
Interaction Studies:
-
Preliminary findings indicate that this compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity. Further research is needed to fully elucidate these interactions.
Applications in Scientific Research
Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate is primarily used as a reference standard in scientific research. Its applications include:
-
Biological Target Interaction Studies: Investigating binding affinities with enzymes and receptors.
-
Pharmaceutical Research: Exploring potential therapeutic applications based on its biological activities.
Safety and Handling
Handling methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate requires caution due to potential hazards:
-
Hazard Statements: H302, H312, H315, H319, H332, H335.
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume